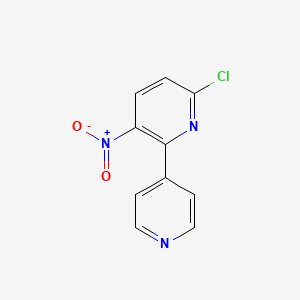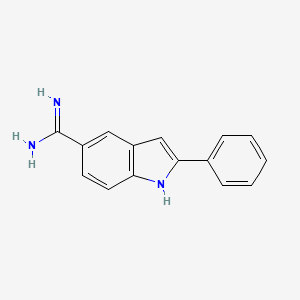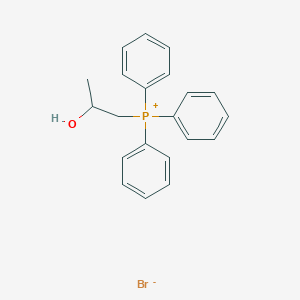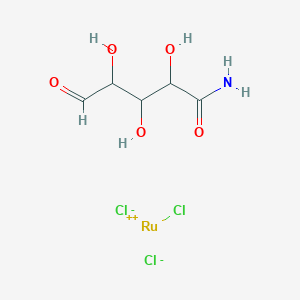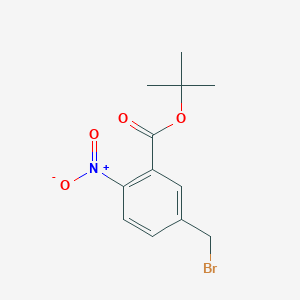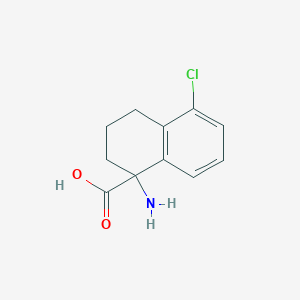
1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The tetrahydro configuration indicates that the naphthalene ring is partially saturated, adding to its chemical versatility.
Métodos De Preparación
The synthesis of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired product .
Análisis De Reacciones Químicas
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalenes.
Substitution: The amino and chloro groups on the naphthalene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces fully saturated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthalenecarboxylic acid: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
Indole derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
1,5-Naphthyridines: These compounds have a similar naphthalene core but differ in their nitrogen substitution patterns, leading to different reactivity and applications.
The uniqueness of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-amino-5-chloro-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-5-1-4-8-7(9)3-2-6-11(8,13)10(14)15/h1,4-5H,2-3,6,13H2,(H,14,15) |
Clave InChI |
BJHOGOCBKJGOAS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2Cl)C(C1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


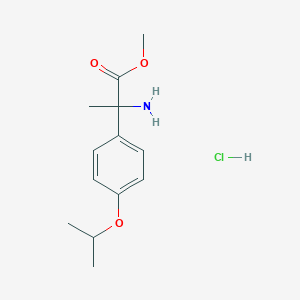
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)

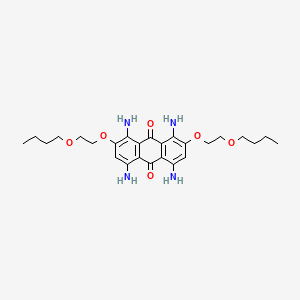
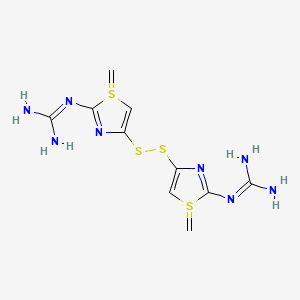
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
